molecular formula C24H30N2O3 B3274590 Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate CAS No. 61085-74-3

Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate

Cat. No. B3274590
CAS RN: 61085-74-3
M. Wt: 394.5 g/mol
InChI Key: QOYROTCVRDQKJR-UHFFFAOYSA-N
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Description

“Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate” is a compound that has a molecular weight of 261.32 . It’s a powder that is stored at room temperature .


Synthesis Analysis

While specific synthesis information for “Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate” was not found, a related compound, fentanyl, and its analogs have been synthesized where the phenethyl chain of fentanyl was replaced by different functional groups .


Molecular Structure Analysis

The InChI code for “Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate” is 1S/C15H19NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 .


Physical And Chemical Properties Analysis

“Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate is used in the synthesis of pharmacologically interesting 2,5-substituted piperidines, demonstrating its potential in the development of various pharmaceutical compounds (Branden, Compernolle, & Hoornaert, 1992).

Application in Anticancer Research

  • Research has shown the potential of derivatives of Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate in acting as promising anticancer agents. This includes the synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which have shown strong anticancer activities in vitro (Rehman et al., 2018).

Enzyme Inhibition Studies

  • The compound has been utilized in synthesizing derivatives with significant anti-acetylcholinesterase activity, indicating its role in developing potential treatments for conditions like dementia (Sugimoto et al., 1990).

Role in Stereospecific Reactions

  • It serves as a key compound in stereospecific microbial reductions, yielding products with high diastereo- and enantioselectivities, which are essential for producing chiral compounds used in various pharmaceutical applications (Guo, Patel, Corbett, Goswami, & Patel, 2006).

Structural Analysis and Molecular Design

  • Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate is involved in studies related to molecular and crystal structures, aiding in understanding the molecular packing and conformation in crystals, which is crucial for designing new pharmaceutical compounds (Kuleshova & Khrustalev, 2000).

Mechanism of Action

While the specific mechanism of action for “Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate” is not available, fentanyl, a related compound, is a synthetic μ-opioid receptor agonist .

Safety and Hazards

While specific safety and hazard information for “Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate” was not found, a related compound, “1-Benzyl-3-carbethoxy-4-piperidone hydrochloride”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 1-benzyl-4-(N-propanoylanilino)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-3-22(27)26(21-13-9-6-10-14-21)24(23(28)29-4-2)15-17-25(18-16-24)19-20-11-7-5-8-12-20/h5-14H,3-4,15-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYROTCVRDQKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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